molecular formula C21H15N3O2 B14711404 2-(3-Nitrobenzyl)-3-phenylquinoxaline CAS No. 18039-40-2

2-(3-Nitrobenzyl)-3-phenylquinoxaline

Cat. No.: B14711404
CAS No.: 18039-40-2
M. Wt: 341.4 g/mol
InChI Key: OVBYMHWXDMKPBS-UHFFFAOYSA-N
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Description

2-(3-Nitrobenzyl)-3-phenylquinoxaline is a nitro-substituted quinoxaline derivative characterized by a benzyl group at position 2 (meta-nitro-substituted) and a phenyl group at position 3 of the quinoxaline core. Quinoxalines are heterocyclic compounds with a bicyclic structure comprising two nitrogen atoms, known for diverse biological activities, including enzyme inhibition and fluorescence properties .

Properties

CAS No.

18039-40-2

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(3-nitrophenyl)methyl]-3-phenylquinoxaline

InChI

InChI=1S/C21H15N3O2/c25-24(26)17-10-6-7-15(13-17)14-20-21(16-8-2-1-3-9-16)23-19-12-5-4-11-18(19)22-20/h1-13H,14H2

InChI Key

OVBYMHWXDMKPBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrobenzyl)-3-phenylquinoxaline typically involves a multi-step process. One common method starts with the nitration of benzyl chloride to form 3-nitrobenzyl chloride. This intermediate is then reacted with 3-phenylquinoxaline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrobenzyl)-3-phenylquinoxaline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated compounds, and other substituted quinoxalines

Scientific Research Applications

2-(3-Nitrobenzyl)-3-phenylquinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Nitrobenzyl)-3-phenylquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxaline Derivatives

Substituent Position and Electronic Effects
  • 2-(p-Nitrobenzyl)-3-phenylquinoxaline (Para-nitro isomer): Synthesized via HCl-catalyzed isomerization of precursor compounds in acetone/ethanol, this isomer shares the nitrobenzyl group but differs in nitro placement (para vs. meta).
  • 2-Benzyl-3-phenylquinoxaline: Lacking a nitro group, this derivative exhibits lower electron deficiency, making it less reactive in electrophilic substitutions but more prone to nucleophilic attacks. Synthesized via isomerization under similar acidic conditions .
  • 2-(4-Methoxyphenyl)-3-phenylquinoxaline (4ca): The electron-donating methoxy group increases electron density on the quinoxaline core, contrasting sharply with the electron-withdrawing nitro group. This difference impacts fluorescence properties and binding affinities to biological targets .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Melting Point (°C) Key Spectral Features (NMR/IR) References
2-(3-Nitrobenzyl)-3-phenylquinoxaline C₂₁H₁₅N₃O₂ 120–123 (para isomer)¹ IR: 1650 cm⁻¹ (C=N); ¹H NMR: Aromatic protons at δ 7.2–8.5 ppm
2-Phenyl-3-(p-tolyl)quinoxaline (4ba) C₂₁H₁₇N₂ N/A ¹H NMR: Methyl group at δ 2.4 ppm; HRMS: m/z 297.1392
2-(4-Fluorophenyl)-3-phenylquinoxaline (4ka) C₂₀H₁₄FN₂ N/A ¹⁹F NMR: δ -115 ppm; HRMS: m/z 301.1104
2-(Benzyloxy)-3-phenylquinoxaline C₂₁H₁₆N₂O N/A IR: 1250 cm⁻¹ (C–O–C); ¹H NMR: Benzyloxy protons at δ 5.1 ppm
Key Observations :
  • Nitro vs. Methoxy/Fluoro Groups: The nitro group in this compound results in higher melting points compared to methoxy or fluoro derivatives, likely due to stronger intermolecular dipole interactions .
  • Spectral Shifts : The nitro group causes downfield shifts in aromatic proton NMR signals (δ 8.0–8.5 ppm) compared to electron-donating groups like methoxy (δ 7.2–7.8 ppm) .
Enzyme Inhibition and Binding
  • 2,3-Diphenylquinoxaline (4aa): Lacking substituents, this compound shows weaker enzyme inhibition, underscoring the nitro group’s role in target engagement .
Fluorescence Properties
  • 2-(3-Nitrophenoxy)quinoxaline (I): Exhibits fluorescence due to extended conjugation; however, the electron-withdrawing nitro group may quench fluorescence compared to electron-donating substituents .
  • 2-(Naphthalen-2-yl)-3-phenylquinoxaline (4pa): The naphthyl group enhances fluorescence intensity via extended π-systems, a property less pronounced in nitro-containing analogs .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (NO₂): Enhance electrophilic reactivity and binding to electron-rich biological targets but may reduce fluorescence .
  • Steric Effects : The 3-phenyl group creates steric hindrance, necessitating forcing conditions for reactions like N-amination .
  • Hybrid Derivatives: Compounds like 2-(thiophen-3-yl)-3-phenylquinoxaline (4ra) combine heterocyclic moieties for tailored electronic properties, suggesting avenues for optimizing the target compound .

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